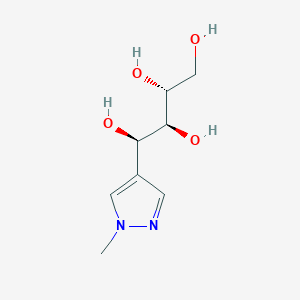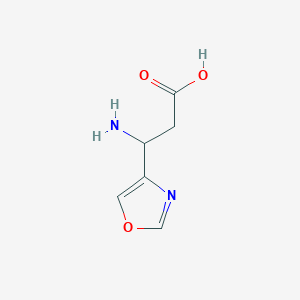
3-Amino-3-(oxazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(oxazol-4-yl)propanoic acid: is a heterocyclic compound that features an oxazole ring fused with an amino acid structure The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-(hydroxyimino)acetic acid with a suitable aldehyde can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the amino acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the amino acid group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while reduction can yield various amino alcohols or amines.
Applications De Recherche Scientifique
3-Amino-3-(oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amino acid moiety can facilitate the compound’s transport and uptake in biological systems, enhancing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
- 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propanoic acid
Uniqueness
3-Amino-3-(oxazol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-amino-3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10) |
Clé InChI |
BTKYIINIKFHKJM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CO1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





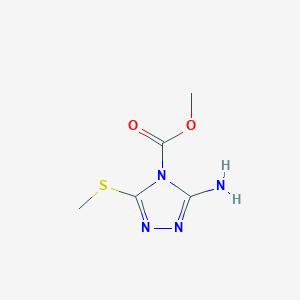
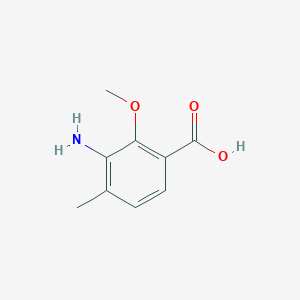
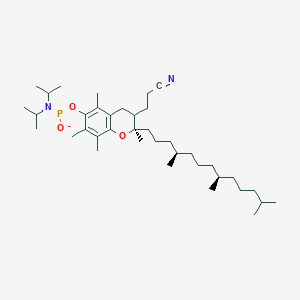

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)
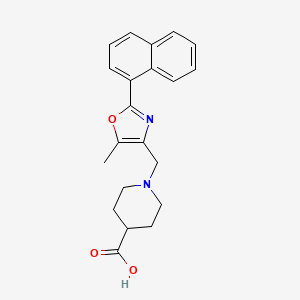
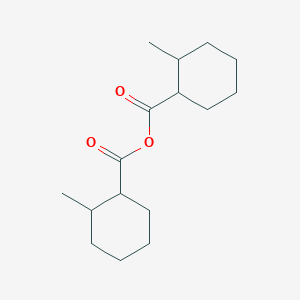
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
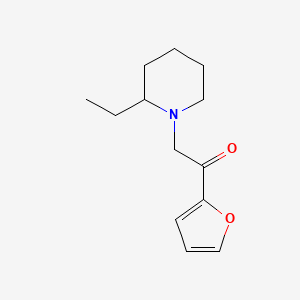
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
